4-Deoxy-D-glucose

Overview

Description

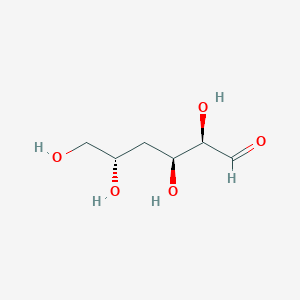

4-Deoxy-D-glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom This compound is structurally similar to glucose but lacks the hydroxyl group at the fourth carbon position

Mechanism of Action

Target of Action

The primary targets of 4-Deoxy-D-glucose are Cyclomaltodextrin glucanotransferase in Bacillus circulans and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 5 in humans . These targets play crucial roles in the metabolism of glucose and the regulation of chromatin, respectively.

Mode of Action

This compound is a glucose analog that competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level . This inhibition disrupts the normal glycolytic pathway, affecting the energy production within the cell.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is glycolysis . Glycolysis is initiated by glucose phosphorylation via hexokinase to glucose-6-phosphate, which is further converted via phosphoglucose isomerase into fructose 6-phosphate . The inhibition of this process by this compound disrupts the normal energy production within the cell, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its disruption of normal glucose metabolism. By inhibiting the production of glucose-6-phosphate, it disrupts the energy production within the cell, which can lead to various downstream effects, including cell death in certain contexts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other glucose molecules can affect the compound’s ability to inhibit glycolysis, as it competes with these molecules for the same targets . Additionally, the pH and temperature of the environment can potentially affect the stability and activity of the compound.

Biochemical Analysis

Biochemical Properties

4-Deoxy-D-glucose interacts with various enzymes, proteins, and other biomolecules. It is transported into cells by glucose transporters, such as GLUT1 and GLUT3 . Unlike glucose, this compound cannot be fully metabolized, which leads to its unique biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with glucose metabolism. It has been shown to reduce proliferation and motility in certain cell types under specific conditions . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to glucose transporters and is transported into cells. It cannot be fully metabolized, leading to changes in cellular metabolism . It does not undergo the usual metabolic reactions that glucose does, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . Its stability and degradation also play a role in its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have both beneficial and adverse effects at different doses . High doses can lead to toxic effects, while lower doses can have therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transported into cells via the same pathways as glucose. It cannot be fully metabolized, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a similar manner to glucose. It interacts with glucose transporters for uptake into cells . Its distribution within cells and tissues can be influenced by various factors, including the presence of other sugars .

Subcellular Localization

The subcellular localization of this compound is similar to that of glucose. It is transported into cells where it can be found in various compartments. Unlike glucose, it cannot be fully metabolized, which can affect its localization and accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using suitable reducing agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound can involve more scalable methods, such as the catalytic hydrogenation of glucose derivatives. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Deoxy-D-glucose can undergo various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding acids or aldehydes.

Reduction: Further reduction can lead to the formation of simpler sugar alcohols.

Substitution: The hydrogen atom at the fourth carbon can be substituted with other functional groups, such as halogens or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various sugar derivatives, such as 4-deoxy-4-fluoro-D-glucose, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-D-glucose: Similar to 4-Deoxy-D-glucose, this compound lacks a hydroxyl group at the second carbon position and is used in cancer therapy and metabolic studies.

3-Deoxy-D-glucose: This compound lacks a hydroxyl group at the third carbon position and has applications in biochemical research.

Uniqueness

This compound is unique in its specific inhibition of glycolysis at the fourth carbon position, which makes it particularly useful in studying the metabolic pathways and potential therapeutic applications in cancer treatment. Its structural specificity allows for targeted inhibition of glucose metabolism, distinguishing it from other deoxy sugars .

Properties

IUPAC Name |

(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993648 | |

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-46-6 | |

| Record name | 4-Deoxy-D-xylo-hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Deoxy-D-glucose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. While the provided papers don't explicitly detail spectroscopic data, 19F NMR spectroscopy has been employed to study the anomerization of fluorinated glucose analogs, including 4-fluoro-4-deoxy-D-glucose. [] This technique is valuable for analyzing the dynamic equilibrium between α- and β-anomers of these sugar derivatives.

A: Studies using yeast UDP-Glc:glucose-6-phosphate 1-glucosyl transferase reveal that hydroxyl groups at positions C-2, C-3, C-4, and C-6 of glucose are not essential for substrate recognition. [] The enzyme exhibits varying affinities and incorporation rates for deoxy-glucose analogs, with this compound showing reduced affinity compared to D-glucose. [] This suggests that the C-4 hydroxyl group plays a role in binding affinity and activity. Additionally, research on myo-inositol uptake inhibition by glucose analogs highlights the importance of the trans-diol configuration on carbons 2 and 3 of D-glucose. [] Replacing either of these hydroxyl groups with fluorine abolishes the inhibitory activity, indicating their crucial role in target interaction. []

A: While the provided research doesn't directly compare this compound with alternatives, several deoxy-glucose analogs have been synthesized and investigated. [, ] These include 2-deoxy-D-glucose, 3-deoxy-D-glucose, 5-deoxy-D-glucose, and 6-deoxy-D-glucose. [, ] The specific applications and properties of each analog can differ, prompting further research to evaluate their suitability as alternatives to this compound.

A: The provided research primarily focuses on the synthesis and chemical properties of this compound and its derivatives. While its potential as an anti-glycolytic agent is acknowledged [], the papers do not delve into specific cell-based assays, animal models, or clinical trials.

A: Early research on this compound focused on its synthesis and chemical characterization. [, , ] This laid the foundation for understanding its structure and reactivity. Subsequent investigations explored its potential as a glucose analog and its impact on biological systems. [, , , ] The development of fluorinated glucose analogs like 4-fluoro-4-deoxy-D-glucose and their study using NMR spectroscopy marked a significant milestone in understanding the dynamic behavior and interactions of these molecules. []

A: The study of this compound bridges chemistry, biochemistry, and potentially medicine. Its role as a glucose analog makes it relevant to understanding carbohydrate metabolism and developing therapeutic strategies for diseases like cancer [] where glycolysis is often upregulated. The use of sophisticated analytical techniques like NMR spectroscopy [] further highlights the interdisciplinary nature of this research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)